molecular formula C19H14N2O3S B2922874 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361173-04-8

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide

Cat. No.: B2922874
CAS No.: 361173-04-8
M. Wt: 350.39
InChI Key: XFWXJXYKBDJFQI-UHFFFAOYSA-N
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Description

N-[2-(2-Cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-oxochromene-2-carboxamide backbone substituted with a 2-(2-cyanoethylsulfanyl)phenyl group. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The presence of the cyanoethylsulfanyl group introduces unique electronic and steric properties, which may influence solubility, metabolic stability, and target binding compared to other sulfonamide-substituted chromenes.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWXJXYKBDJFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327627
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361173-04-8
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The chromene core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Cyanoethylsulfanyl Groups: The main compound’s 2-cyanoethylsulfanyl group is distinct from sulfonamide-linked substituents (e.g., methylpiperidinyl, azepan) in analogs.
  • Chromene Substitutions : Analogs like 6,8-dimethyl and 6-chloro-7-methyl derivatives demonstrate how alkyl/halogen substitutions on the chromene ring modulate steric bulk and electronic properties, impacting target interactions .

Physicochemical Properties

Melting Points and Stability

  • Compound 13a () : Melting point 288°C, indicating high crystallinity and thermal stability, likely due to hydrogen bonding from sulfamoyl and hydrazinylidene groups .
  • N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxochromene-2-carboxamide (): No melting point reported, but the sulfamoyl group may enhance solubility in polar solvents compared to the cyanoethylsulfanyl analog .
  • 6,8-Dimethyl Derivative () : Substituents like methyl groups may lower melting points slightly due to reduced polarity, though data are unavailable .

Solubility and Lipophilicity

  • Cyanoethylsulfanyl Group: The polar cyano group may improve water solubility compared to purely aromatic sulfonamides. However, the ethylsulfanyl chain could increase lipophilicity, affecting membrane permeability .
  • Azepan/Piperidine Substituents (–7) : Bulky aliphatic rings (e.g., azepan) likely enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article examines the biological activity of this compound, including its synthesis, mechanism of action, and effects on various cancer cell lines. The focus will be on recent studies and findings that highlight its efficacy and potential applications.

The synthesis of this compound involves several chemical reactions that lead to the formation of the chromene structure, which is known for its diverse biological activities. The compound is believed to exert its effects through mechanisms such as the inhibition of key enzymes involved in cancer cell proliferation and survival.

Key Steps in Synthesis

  • Formation of Chromene Core : The initial step involves the cyclization of phenolic precursors to form the chromene scaffold.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyanoethylsulfanyl and carboxamide groups, which are critical for enhancing biological activity.

Anticancer Properties

This compound has shown promising anticancer activity against various human cancer cell lines. Studies have utilized the MTT assay to evaluate cytotoxic effects, measuring the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)45.0 ± 3.5
HL-60 (Leukemia)30.5 ± 2.1
MOLT-4 (T-cell Leukemia)25.0 ± 1.8

These results indicate that the compound exhibits significant cytotoxicity, particularly against MOLT-4 cells.

The biological activity of this compound may involve:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression associated with cancer progression .
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial membrane potential changes and activation of caspases .

Case Studies

Recent investigations have provided insights into the efficacy and safety profile of this compound:

  • In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptotic markers .
  • Comparative Analysis with Standard Chemotherapeutics : When compared to doxorubicin, this compound exhibited comparable or superior cytotoxic effects against certain cancer cell lines, suggesting its potential as a novel anticancer agent .

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